molecular formula C9H8ClNO3 B2594197 3-Acetamido-4-chlorobenzoic acid CAS No. 101870-46-6

3-Acetamido-4-chlorobenzoic acid

Cat. No. B2594197
CAS RN: 101870-46-6
M. Wt: 213.62
InChI Key: HFYNMUOIGHFOET-UHFFFAOYSA-N
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Description

3-Acetamido-4-chlorobenzoic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as N-(4-chlorobenzoyl)-3-acetamidobenzoic acid and is a derivative of salicylic acid. The chemical structure of 3-Acetamido-4-chlorobenzoic acid is shown below:

Mechanism of Action

The mechanism of action of 3-Acetamido-4-chlorobenzoic acid involves the inhibition of cyclooxygenase enzymes, which leads to a decrease in the production of prostaglandins. Prostaglandins are known to cause inflammation, pain, and fever. By inhibiting their production, 3-Acetamido-4-chlorobenzoic acid can reduce these symptoms.
Biochemical and Physiological Effects:
3-Acetamido-4-chlorobenzoic acid has been shown to have several biochemical and physiological effects. It can reduce inflammation, pain, and fever. This compound can also inhibit the formation of blood clots and reduce the risk of heart attacks and strokes. Additionally, 3-Acetamido-4-chlorobenzoic acid has been found to have antioxidant properties that can protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

3-Acetamido-4-chlorobenzoic acid has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. This compound is also stable and can be stored for long periods without degradation. However, one limitation of 3-Acetamido-4-chlorobenzoic acid is that it can be toxic at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the research on 3-Acetamido-4-chlorobenzoic acid. One area of interest is the development of new derivatives of this compound with improved therapeutic properties. Another direction is the investigation of the potential use of 3-Acetamido-4-chlorobenzoic acid in the treatment of other diseases such as cancer and Alzheimer's disease. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on various physiological processes.
In conclusion, 3-Acetamido-4-chlorobenzoic acid is a promising compound with potential therapeutic properties. Its anti-inflammatory, analgesic, and antipyretic activities make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 3-Acetamido-4-chlorobenzoic acid and its potential applications in the field of medicine.

Scientific Research Applications

3-Acetamido-4-chlorobenzoic acid has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins that cause inflammation and pain.

properties

IUPAC Name

3-acetamido-4-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYNMUOIGHFOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tetrahydrofuran (THF) room temperature (RT), NaHCO3 solution 101.9 g (582 mmol) of 3-amino-4-chlorobenzoic acid were suspended in 700 ml of acetic acid and then admixed with 64.8 ml (687 mmol) of acetic anhydride. The mixture was heated under reflux for 15 h and, after cooling, was added to 1.5 l of ice-water. The precipitated crystals were isolated by filtration with suction, washed with water, and dried in a vacuum cabinet at 70° C. for 17 h.
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0 (± 1) mol
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101.9 g
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0 (± 1) mol
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reactant
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64.8 mL
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[Compound]
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ice water
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1.5 L
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reactant
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700 mL
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solvent
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